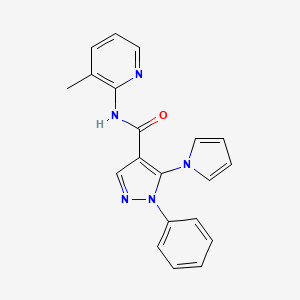![molecular formula C17H14N6O3S B10982922 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982922.png)
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a methoxyphenyl group, and a thienopyrimidine moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the incorporation of the thienopyrimidine moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to modulate specific biological pathways.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C17H14N6O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H14N6O3S/c1-26-12-5-3-2-4-10(12)15-20-17(22-21-15)19-13(24)8-23-9-18-11-6-7-27-14(11)16(23)25/h2-7,9H,8H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
RFLCTPRVFWHOFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10982839.png)
![(1-methyl-1H-indol-4-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B10982840.png)
![3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982844.png)


![4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B10982856.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982860.png)
![N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982875.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10982893.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B10982895.png)
![methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate](/img/structure/B10982901.png)
![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B10982909.png)
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10982915.png)
